1-benzyl-5,6-difluorobenzimidazole

Cytochrome P450 Inhibition Drug Metabolism In Vitro ADME

Researchers requiring a validated probe for CYP3A4 time-dependent inhibition assays often face supply inconsistencies with uncharacterized analogs. This specific 5,6-difluoro-substituted benzimidazole provides a defined benchmark for DDI risk assessment. - Potent, selective human CYP3A4 inhibition (IC50=90 nM, Ki=250 nM) for robust TDI positive controls. - High species-selectivity versus rat CYP3A2 (Ki=52,600 nM) enables cross-species IVIVE studies. - Single-crystal structure determined, ideal for co-crystallography and structure-based drug design campaigns.

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
Cat. No. B258666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5,6-difluorobenzimidazole
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F
InChIInChI=1S/C14H10F2N2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyLTAFTOVBHWEYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5,6-difluorobenzimidazole Procurement Baseline


1-Benzyl-5,6-difluorobenzimidazole (CAS: 374908-50-6) is a heterocyclic organic compound belonging to the benzimidazole family, characterized by a benzimidazole core substituted with a benzyl group at the N1 position and fluorine atoms at the C5 and C6 positions [1]. The compound exhibits a molecular weight of 244.24 g/mol and the molecular formula C14H10F2N2, with a reported melting point of 54-59°C [2]. The difluoro substitution pattern is a key structural feature that differentiates this compound from other benzimidazole derivatives, influencing its chemical reactivity, lipophilicity, and biological interactions .

✓ CYP3A4 time-dependent inhibition (TDI) assay tool
✓ Isoform-selective inhibitor with quantifiable CYP3A4 over CYP3A5 preference
✓ Defined crystal conformation for structural biology and SAR studies

1-Benzyl-5,6-difluorobenzimidazole Substitution Risks


In-class substitution of benzimidazole derivatives is a high-risk strategy due to the profound impact of specific substituents on physicochemical properties, target selectivity, and metabolic stability. The presence and position of fluorine atoms on the benzimidazole core dramatically alter the compound's lipophilicity, electronic distribution, and interaction with biological targets [1]. Studies have demonstrated that substituents at the C4, C5, and C6 positions of the benzimidazole ring can have vastly different, and sometimes opposing, effects on potency and selectivity [2]. For example, in HIV-1 reverse transcriptase inhibitors, a C4 methyl substitution enhanced potency, while C5 or C6 substituents were generally detrimental or neutral [2]. Therefore, assuming functional equivalence between 1-benzyl-5,6-difluorobenzimidazole and other benzimidazole analogs, such as 1-benzylbenzimidazole or 5,6-difluorobenzimidazole, without explicit, quantitative evidence from identical assay systems is not scientifically justified and can lead to significant deviations in experimental outcomes.

5,6-Difluoro pattern
The specific 5,6-difluoro substitution strongly modulates CYP inhibition potency and selectivity; removal or repositioning may alter target engagement.
Analog similarity
Unsubstituted or mono-fluoro benzimidazoles can exhibit markedly different CYP3A4 IC50 values; reported class-level effects suggest functional non-equivalence.
Species translation
CYP inhibition profiles differ substantially between human and rat isoforms; substituting the compound may introduce further species-specific bias.

1-Benzyl-5,6-difluorobenzimidazole Quantitative Evidence Guide


CYP3A4 Time-Dependent Inhibition Comparison

1-Benzyl-5,6-difluorobenzimidazole exhibits significantly more potent time-dependent inhibition (TDI) of recombinant human CYP3A4 compared to a closely related benzimidazole analog, CHEMBL2386849 (BDBM50257058). The target compound demonstrates an IC50 of 90 nM, while the comparator exhibits an IC50 of 4,300 nM under comparable assay conditions [1][2].

CYP3A4 TDI IC50
Cross-study comparable
Target: IC50 90 nM
Comparator: IC50 4,300 nM (~48-fold difference)
Supports CYP3A4 TDI assay benchmarking
Recombinant CYP3A4, midazolam, 30-min preincubation
Cytochrome P450 Inhibition Drug Metabolism In Vitro ADME

CYP3A4 Inactivation Potency Comparison

1-Benzyl-5,6-difluorobenzimidazole demonstrates a markedly lower inactivation constant (Ki) for CYP3A4 compared to a reference benzimidazole analog. The target compound has a Ki of 250 nM in a recombinant human CYP3A4 system, whereas a comparator from the same chemical class (BDBM50257058) shows an IC50 of 4,300 nM under similar assay conditions [1][2].

CYP3A4 Ki / IC50
Cross-study comparable
Target: Ki 250 nM
Comparator: IC50 4,300 nM (17-fold lower Ki)
Indicates higher inactivation efficiency
Ki and IC50 not directly comparable; cross-study context
Cytochrome P450 Inactivation Enzyme Kinetics Drug-Drug Interaction Risk

CYP3A4 vs. CYP3A5 Isoform Selectivity

1-Benzyl-5,6-difluorobenzimidazole exhibits a 26-fold selectivity for inhibiting CYP3A4 over CYP3A5 under identical assay conditions. The target compound shows an IC50 of 90 nM for CYP3A4 and 2,340 nM for CYP3A5 [1]. This contrasts with a related benzimidazole analog (BDBM50257058), which shows an IC50 of 4,300 nM for CYP3A4, indicating a much weaker inhibition of this isoform overall [2].

Isoform selectivity
Cross-study comparable
CYP3A4 IC50 90 nM
CYP3A5 IC50 2,340 nM
Selectivity ~26-fold
Isoform selectivity assay context
Comparator lacks CYP3A5 data; recombinant CYP3A4/5, midazolam
Cytochrome P450 Isoform Selectivity Drug Metabolism In Vitro ADME

Crystal Structure and Conformational Differences

The crystal structure of 1-benzyl-5,6-difluorobenzimidazole reveals a specific conformational arrangement where the dihedral angle between the benzimidazole core and the phenyl ring of the benzyl group is approximately 34.99(9)° and 36.08(8)° for the two independent molecules in the asymmetric unit [1]. This conformation is stabilized by dipole-dipole and van der Waals interactions, and is a direct consequence of the specific substitution pattern [1]. In contrast, unsubstituted 1-benzylbenzimidazole or other analogs lacking the 5,6-difluoro groups are expected to adopt different conformational preferences due to altered electronic and steric effects [2].

Crystal conformation
Class-level inference
Dihedral angle ~35° (target) vs ~44° (unsubstituted analog)
Structure-activity relationship context
X-ray crystallography data available; modeling comparison
X-ray Crystallography Molecular Conformation Structure-Activity Relationship

Rat CYP3A2 Cross-Reactivity Profile

1-Benzyl-5,6-difluorobenzimidazole demonstrates weak inhibition of rat CYP3A2 (Ki = 52,600 nM), which is orthologous to human CYP3A4 [1]. This contrasts sharply with its potent inhibition of human CYP3A4 (IC50 = 90 nM) [2]. In contrast, a related benzimidazole analog (BDBM50257058) shows an IC50 of 4,300 nM for human CYP3A4, indicating it is a less potent inhibitor in the human system [3]. The target compound's data reveal a significant species difference in CYP3A inhibition potency.

Human vs Rat CYP
Cross-study comparable
Human CYP3A4 IC50 90 nM
Rat CYP3A2 Ki 52,600 nM (~584-fold difference)
Species-specific metabolism context
May limit rodent model translation for CYP3A inhibition
Cross-Species Metabolism Preclinical ADME Rodent Model Translation

1-Benzyl-5,6-difluorobenzimidazole Application Scenarios


In Vitro CYP3A4 DDI Risk Assessment

This compound is ideally suited as a reference standard or positive control in time-dependent inhibition (TDI) assays for human CYP3A4. Its potent IC50 (90 nM) and Ki (250 nM) values, as well as its selectivity over CYP3A5, provide a robust benchmark for evaluating new chemical entities [1]. The compound's defined inhibition profile makes it a valuable tool for medicinal chemists aiming to mitigate CYP3A4-mediated drug-drug interaction risks early in the drug discovery pipeline [1].

Structural Biology and Crystallography Studies

The availability of high-resolution crystal structure data (CCDC entry) for 1-benzyl-5,6-difluorobenzimidazole makes it an excellent candidate for co-crystallization studies with target proteins, particularly cytochrome P450 enzymes [2]. The defined conformation of the benzyl group and the specific electronic effects of the 5,6-difluoro substitution provide a precise starting point for structure-based drug design and molecular modeling of benzimidazole-protein interactions [2].

Cross-Species CYP3A Inhibition Translation

The significant potency difference between human CYP3A4 (IC50 = 90 nM) and rat CYP3A2 (Ki = 52,600 nM) makes this compound a unique probe for investigating species-specific differences in drug metabolism [1][3]. It can be employed in comparative in vitro-in vivo extrapolation (IVIVE) studies to understand the limitations of rodent models in predicting human drug-drug interaction liabilities for benzimidazole-based compounds [3].

FXR Agonist Synthesis and Patent-Defined Therapeutics

As a key intermediate or scaffold, 1-benzyl-5,6-difluorobenzimidazole is cited in patent literature for the synthesis of novel FXR (Farnesoid X Receptor) agonists, which are under investigation for metabolic and liver diseases [4]. Procurement of this specific compound is essential for replicating the synthetic routes and biological activities described in these patents, as generic substitution would likely result in different, and potentially inactive, analogs [4].

Application
Selection Property
Validation Focus
In vitro CYP3A4 DDI risk assessment
Time-dependent inhibition profile
CYP3A4 TDI assay benchmarking
Structural biology and co-crystallization
Defined crystal conformation
Ligand-protein interaction studies
Cross-species CYP3A inhibition translation
Species-specific CYP inhibition pattern
IVIVE research model context
FXR agonist intermediate research
Benzimidazole scaffold with 5,6-difluoro motif
Synthetic route replication and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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